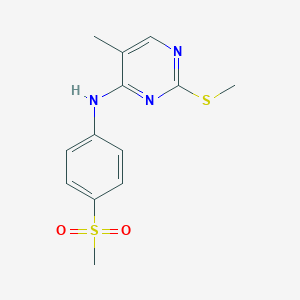
2-(2-fluorophenoxy)-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-3-methylpyrazine (2-FPM) is an organic compound belonging to the class of pyrazines. Pyrazines are a group of chemical compounds that are widely used in a variety of applications such as food additives, pharmaceuticals, and agrochemicals. 2-FPM is a particularly interesting compound due to its unique properties, which make it a promising candidate for a variety of applications.
Applications De Recherche Scientifique
a. Supporting Differential Scanning Calorimetry (DSC) and Thermo-gravimetric Analysis (TGA): HSM complements DSC and TGA observations by detecting subtle changes in samples during thermal experiments that might be missed by these traditional techniques . It helps identify phase transitions, polymorphism, and other solid-state transformations.
b. Solid State Characterization: HSM allows the study of various physical and chemical properties, including:
c. Screening Cocrystals, Excipients, and Polymers: HSM is widely used to evaluate cocrystals, excipients, and polymers for solid dispersions. It aids in selecting suitable formulations for drug delivery systems.
d. Complementary Techniques: Researchers can combine HSM with other characterization methods like Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, and scanning electron microscopy (SEM) for comprehensive solid-state analysis.
Chemoenzymatic Synthesis of (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (Cyhalofop-butyl)
Cyhalofop-butyl, a compound related to 2-(2-fluorophenoxy)-3-methylpyrazine, was synthesized using a chemoenzymatic route involving Candida antarctica lipase B (Novozym 435) . This synthesis method has potential applications in agrochemicals and pharmaceuticals.
Fluorescent Probes and Chemical Biology
While not directly related to 2-(2-fluorophenoxy)-3-methylpyrazine, understanding fluorescent probes is essential. These powerful tools have applications in various research areas, including chemical biology . They enable visualization of cellular processes, protein interactions, and disease mechanisms.
Mécanisme D'action
Target of Action
The primary target of 2-(2-fluorophenoxy)-3-methylpyrazine is Interleukin-8 (IL8) . It plays a crucial role in neutrophil activation and is released from several cell types in response to an inflammatory stimulus .
Mode of Action
The compound interacts with its targets by inhibiting the biosynthesis of acetyl-coenzyme A carboxylase (ACCase) . ACCase is a key enzyme in fatty acid biosynthesis . By inhibiting ACCase, the compound restricts the synthesis of fatty acids within the weed, leading to its death .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of ACCase disrupts this pathway, leading to a deficiency in necessary fatty acids . This disruption affects the downstream effects related to the growth and development of the weed .
Pharmacokinetics
Similar compounds like cyhalofop-butyl, an aryloxyphenoxypropionate herbicide, have been shown to have low aqueous solubility and are non-volatile .
Result of Action
The result of the compound’s action is the death of the targeted weeds . By inhibiting the ACCase enzyme, the compound prevents the synthesis of necessary fatty acids, leading to the death of the weed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-fluorophenoxy)-3-methylpyrazine. For instance, the compound’s low aqueous solubility and non-volatile nature suggest that it may be more effective in dry environments . Additionally, it may be persistent in some water systems, indicating that it could have prolonged effects in aquatic environments .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFMWSUQBFJARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-3-methylpyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6442143.png)
![5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442151.png)
![3-[methyl({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442156.png)
![4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442167.png)
![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442191.png)
![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)
![3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6442199.png)
![4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442210.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)
![4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6442244.png)